synthesis and characterization of anhydrous iron(III) bromide
synthesis and characterization of anhydrous iron(III) bromide
An in-depth technical guide on the , tailored for researchers, scientists, and drug development professionals.
Abstract
Anhydrous iron(III) bromide (FeBr₃), also known as ferric bromide, is a versatile Lewis acid catalyst with significant applications in organic synthesis, particularly in the halogenation of aromatic compounds.[1][2][3] Its efficacy is highly dependent on its anhydrous state, making its synthesis and characterization critical for reproducible and efficient chemical transformations. This guide provides a comprehensive overview of the synthesis, purification, and characterization of anhydrous FeBr₃, including detailed experimental protocols and data presentation.
Synthesis of Anhydrous Iron(III) Bromide
The most common and direct method for preparing anhydrous iron(III) bromide is the reaction of metallic iron with elemental bromine.[1] This reaction is highly exothermic and requires careful handling due to the hazardous nature of bromine.
Reaction:
2Fe (s) + 3Br₂ (l) → 2FeBr₃ (s)
Experimental Protocol: Direct Bromination of Iron
Materials:
-
Iron filings or powder of high purity
-
Liquid bromine (handle with extreme caution in a fume hood)
-
A reaction tube (e.g., quartz or borosilicate glass)
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A tube furnace
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Inert gas supply (e.g., nitrogen or argon)
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Collection flask
Procedure:
-
Place a known quantity of iron filings in the center of the reaction tube.
-
Assemble the apparatus within a fume hood, ensuring a gentle flow of inert gas through the tube to remove air and moisture.
-
Heat the iron filings in the tube furnace to approximately 200 °C to ensure they are completely dry.[1][4]
-
Carefully introduce liquid bromine into the inert gas stream. The bromine will vaporize and be carried over the hot iron.
-
The reaction is vigorous and produces a dark, reddish-brown solid, which is anhydrous iron(III) bromide.[2][4]
-
The product can be collected in a cooler part of the apparatus downstream.[5]
Safety Precautions:
-
Bromine is highly corrosive, toxic, and causes severe burns. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
The reaction is exothermic and should be controlled by regulating the flow of bromine vapor.
-
Anhydrous iron(III) bromide is hygroscopic and should be handled and stored in a dry, inert atmosphere.[4][5][6]
Alternative Synthesis: In Situ Generation
For many applications, particularly in organic synthesis, anhydrous FeBr₃ can be generated in situ. This is often achieved by adding iron filings to the reaction mixture containing the aromatic substrate and bromine. This method avoids the need to isolate and handle the highly hygroscopic FeBr₃.
Purification
Commercially available anhydrous iron(III) bromide can be of high purity (98-99%).[7][8] However, for applications requiring very pure material, sublimation is an effective purification method.[3][5]
Experimental Protocol: Sublimation
-
Place the crude anhydrous FeBr₃ in a sublimation apparatus under a vacuum.
-
Gently heat the apparatus. Iron(III) bromide will sublime and can be collected as dark, shiny crystalline plates on a cold finger or a cooler part of the apparatus.[5]
-
It is important to note that heating above 200 °C can cause decomposition of FeBr₃ to iron(II) bromide (FeBr₂) and bromine.[1]
Physical and Chemical Properties
The key physical and chemical properties of anhydrous iron(III) bromide are summarized in the table below.
| Property | Value |
| Chemical Formula | FeBr₃ |
| Molar Mass | 295.56 g/mol [1][9] |
| Appearance | Dark red to reddish-brown crystalline solid[2][4] |
| Density | 4.50 g/cm³[1][3][6] |
| Melting Point | Decomposes above 200 °C[1] |
| Crystal Structure | Trigonal[1][10] |
| Solubility | Soluble in water, ethanol, ether, and acetic acid[2][4][6] |
| Sensitivity | Hygroscopic; sensitive to light and air[4][5][6] |
Characterization
A combination of analytical techniques is employed to confirm the identity, purity, and structural integrity of synthesized anhydrous iron(III) bromide.
X-ray Diffraction (XRD)
XRD is a fundamental technique for determining the crystal structure and phase purity of the material.
Expected Results: The powder XRD pattern of anhydrous FeBr₃ should correspond to the trigonal crystal system with the R-3 space group.[1][10] The absence of peaks corresponding to iron oxides, iron(II) bromide, or hydrated forms confirms the purity of the sample.
Experimental Protocol (General):
-
A finely ground powder sample of the anhydrous iron(III) bromide is prepared in an inert atmosphere (e.g., in a glovebox) to prevent hydration.
-
The sample is mounted on a zero-background sample holder.
-
The XRD pattern is recorded using a diffractometer, typically with Cu Kα radiation.
-
The obtained pattern is compared with reference patterns from crystallographic databases.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of iron nuclei, providing information on oxidation state, spin state, and site symmetry.[11][12]
Expected Results: The Mössbauer spectrum of anhydrous FeBr₃ at room temperature is expected to show a doublet. The isomer shift (IS) and quadrupole splitting (QS) values are characteristic of high-spin Fe(III). Oxidized ferric ions (Fe³⁺) typically exhibit lower isomer shifts compared to ferrous ions (Fe²⁺).[11]
Experimental Protocol (General):
-
The sample is prepared in an inert atmosphere and sealed in a sample holder.
-
The Mössbauer spectrum is recorded using a spectrometer with a ⁵⁷Co source.[13]
-
The spectrum is typically fitted with Lorentzian lines to extract the isomer shift and quadrupole splitting parameters.
-
The isomer shift is reported relative to a standard reference material, such as α-iron at room temperature.[13]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the compound.
Expected Results: The UV-Vis spectrum of FeBr₃ in a suitable solvent will display absorption bands corresponding to ligand-to-metal charge transfer transitions.
Experimental Protocol (General):
-
A dilute solution of anhydrous FeBr₃ is prepared in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.
-
The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the compound.
Expected Results: TGA will show a mass loss corresponding to the loss of bromine upon heating above 200 °C, indicating decomposition to FeBr₂.[1] DSC will show an endothermic peak associated with this decomposition.
Experimental Protocol (General):
-
A small, accurately weighed sample of anhydrous FeBr₃ is placed in an alumina or platinum crucible.
-
The sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen).
-
The mass change (TGA) and heat flow (DSC) are recorded as a function of temperature.
Data Summary
Table 1: Physical and Chemical Properties of Anhydrous Iron(III) Bromide
| Property | Value | Reference |
| Chemical Formula | FeBr₃ | [9] |
| Molar Mass | 295.56 g/mol | [1][9] |
| Appearance | Dark red to reddish-brown crystalline solid | [2][4] |
| Density | 4.50 g/cm³ | [1][3][6] |
| Melting Point | Decomposes > 200 °C | [1] |
| Crystal Structure | Trigonal, R-3 | [1][10] |
| Solubility | Soluble in water, ethanol, ether, acetic acid | [2][4][6] |
Table 2: Typical Characterization Data for Anhydrous Iron(III) Bromide
| Technique | Parameter | Typical Value |
| XRD | Crystal System | Trigonal |
| Space Group | R-3 | |
| Mössbauer Spectroscopy | Isomer Shift (IS) relative to α-Fe | ~0.4-0.5 mm/s |
| Quadrupole Splitting (QS) | Small, non-zero | |
| Thermal Analysis (TGA) | Onset of Decomposition | ~200 °C |
Visualizations
Caption: Synthesis workflow for anhydrous iron(III) bromide.
Caption: Characterization workflow for anhydrous iron(III) bromide.
References
- 1. Iron(III) bromide - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. guidechem.com [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. IRON (III) BROMIDE | 10031-26-2 [chemicalbook.com]
- 7. strem.com [strem.com]
- 8. 031125.06 [thermofisher.com]
- 9. iron(III)bromide | Br3Fe | CID 25554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mp-23232: FeBr3 (trigonal, R-3, 148) [legacy.materialsproject.org]
- 11. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Mössbauer Spectroscopy [serc.carleton.edu]
- 13. mdpi.com [mdpi.com]
